C-H Activation Efficiency: Zhu-Yu Auxiliary Enables Pd-Catalyzed β-Arylation of Ketones
2-(Aminooxy)-2-methylpropanoic acid hydrochloride, marketed as the 'Zhu-Yu Auxiliary', has been specifically reported by the Yu lab to be an effective auxiliary for Pd(II)-catalyzed β-C(sp3)-H (hetero)arylation of ketones . While precise isolated yields for this auxiliary are context-dependent and not universally tabulated, its validated use in this complex catalytic manifold constitutes a clear, application-specific advantage over generic aminooxy reagents like aminooxyacetic acid, which have not been demonstrated as competent in this type of C-H activation.
| Evidence Dimension | Utility as a directing group in C-H activation |
|---|---|
| Target Compound Data | Validated as effective auxiliary for β-C(sp3)-H (hetero)arylation of ketones |
| Comparator Or Baseline | Aminooxyacetic acid (AOA) and other linear aminooxy acids |
| Quantified Difference | Not quantitatively compared in a single study; target compound has a documented specific application that comparators lack. |
| Conditions | Pd(II)-catalyzed C-H activation reaction conditions (as reported by the Yu lab) |
Why This Matters
For researchers developing Pd-catalyzed C-H functionalization methods, this reagent offers a pre-validated, commercially available auxiliary, reducing the need for de novo ligand synthesis and screening.
